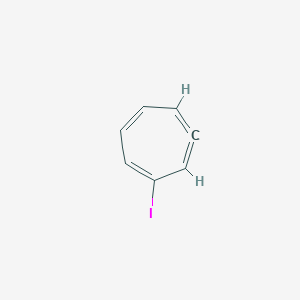
4-Iodocyclohepta-1,2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5I It consists of a seven-membered carbon ring with alternating double bonds and a single iodine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocyclohepta-1,2,4,6-tetraene typically involves the iodination of cyclohepta-1,2,4,6-tetraene. One common method is the reaction of cyclohepta-1,2,4,6-tetraene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bonds in the ring can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of cyclohepta-1,2,4,6-tetraene.
Oxidation Reactions: Products vary depending on the extent of oxidation, ranging from epoxides to carboxylic acids.
Reduction Reactions: The major product is cycloheptane or partially reduced derivatives.
Scientific Research Applications
4-Iodocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The conjugated double bonds in the ring structure also play a role in its chemical behavior, allowing it to participate in pericyclic reactions and other types of organic transformations.
Comparison with Similar Compounds
Cyclohepta-1,2,4,6-tetraene: Lacks the iodine atom but has a similar ring structure.
4-Bromocyclohepta-1,2,4,6-tetraene: Similar structure with a bromine atom instead of iodine.
4-Chlorocyclohepta-1,2,4,6-tetraene: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodocyclohepta-1,2,4,6-tetraene is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
827598-94-7 |
|---|---|
Molecular Formula |
C7H5I |
Molecular Weight |
216.02 g/mol |
InChI |
InChI=1S/C7H5I/c8-7-5-3-1-2-4-6-7/h1-3,5-6H |
InChI Key |
UOSZZJNNKDQZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















